molecular formula C19H26N4O4 B7534717 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide

2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide

Cat. No. B7534717
M. Wt: 374.4 g/mol
InChI Key: VWDDVQPPWRRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-cancer activity, and it is being studied for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to identify the types of cancer that may be most responsive to treatment with this compound. Another area of interest is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-oxo-2-(3-piperidinyl) ethyl bromide with 2-aminomethyl-1-ethyl-imidazole in the presence of potassium carbonate in DMF. This results in the formation of N-(2-oxo-2-(3-piperidinyl) ethyl)-2-aminomethyl-1-ethyl-imidazole. The second step involves the reaction of the above compound with 4-chlorobenzoyl chloride in the presence of triethylamine in dichloromethane. This leads to the formation of 2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide.

Scientific Research Applications

2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide has been extensively studied for its potential use in the development of new drugs. This compound has been found to have potent anti-inflammatory and analgesic properties. It has also been shown to have anti-cancer activity, and it is being studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-2-27-16-8-4-3-7-15(16)18(25)21-12-17(24)22-10-5-6-14(13-22)23-11-9-20-19(23)26/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDDVQPPWRRRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(=O)N2CCCC(C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide

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